molecular formula C7H11BrO B2735008 1-(Bromomethyl)-5-oxaspiro[2.4]heptane CAS No. 1540129-13-2

1-(Bromomethyl)-5-oxaspiro[2.4]heptane

Cat. No.: B2735008
CAS No.: 1540129-13-2
M. Wt: 191.068
InChI Key: TVNMGTNGTKSCFB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-5-oxaspiro[24]heptane is a unique organic compound characterized by its spirocyclic structure, which includes a bromomethyl group and an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane typically involves the reaction of a suitable spirocyclic precursor with a brominating agent. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a bromomethyl group on the spirocyclic framework .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-5-oxaspiro[2.4]heptane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted spirocyclic compounds.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of spirocyclic ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: Carried out in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions.

Major Products:

  • Substituted spirocyclic compounds
  • Spirocyclic ketones or carboxylic acids
  • Methyl-substituted spirocyclic compounds

Scientific Research Applications

1-(Bromomethyl)-5-oxaspiro[2.4]heptane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders.

    Material Science: Employed in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates facilitate the substitution, oxidation, or reduction processes by interacting with specific molecular targets or pathways. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the spirocyclic carbon atom.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-5-oxaspiro[2.4]heptane
  • 1-(Iodomethyl)-5-oxaspiro[2.4]heptane
  • 1-(Hydroxymethyl)-5-oxaspiro[2.4]heptane

Comparison: 1-(Bromomethyl)-5-oxaspiro[2.4]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it undergoes. For instance, the bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, making it a more versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(bromomethyl)-5-oxaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-4-6-3-7(6)1-2-9-5-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNMGTNGTKSCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1540129-13-2
Record name 1-(bromomethyl)-5-oxaspiro[2.4]heptane
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